molecular formula C19H19FN2O2 B4925173 2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B4925173
M. Wt: 326.4 g/mol
InChI Key: NSBWFGFHTTYOSB-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as PF-06463922 and is a selective inhibitor of the protein kinase called MAP4K4. MAP4K4 is involved in various cellular processes such as inflammation, immune response, and metabolism.

Mechanism of Action

2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide inhibits MAP4K4 by binding to its ATP-binding site. MAP4K4 is involved in various cellular processes such as inflammation, immune response, and metabolism. By inhibiting MAP4K4, 2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can modulate these processes and potentially treat diseases associated with them.
Biochemical and Physiological Effects:
2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the phosphorylation of downstream targets of MAP4K4 such as JNK and p38 MAPK. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing hepatic glucose production.

Advantages and Limitations for Lab Experiments

2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of MAP4K4 and does not affect other kinases. Moreover, it has good pharmacokinetic properties and can be administered orally. However, it also has some limitations. It is relatively expensive and may not be affordable for some research labs. Moreover, it has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of 2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One direction is to study its potential applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its combination with other drugs to enhance its efficacy. Moreover, it is important to study its safety and efficacy in humans to determine its potential as a therapeutic agent. Finally, it is important to study its mechanism of action in more detail to fully understand its effects on cellular processes.

Synthesis Methods

The synthesis of 2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves several steps. The first step is the preparation of 4-(1-piperidinylcarbonyl)benzoic acid, which is done by reacting piperidine with 4-chlorobenzoic acid in the presence of a base. The second step is the conversion of 4-(1-piperidinylcarbonyl)benzoic acid to 2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, which is achieved by reacting the former with 2-fluorobenzoyl chloride in the presence of a base.

Scientific Research Applications

2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential applications in various scientific research areas such as cancer, inflammation, and metabolic disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting MAP4K4. Moreover, it has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been shown to improve glucose metabolism in animal models of type 2 diabetes.

properties

IUPAC Name

2-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c20-17-7-3-2-6-16(17)18(23)21-15-10-8-14(9-11-15)19(24)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBWFGFHTTYOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide

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